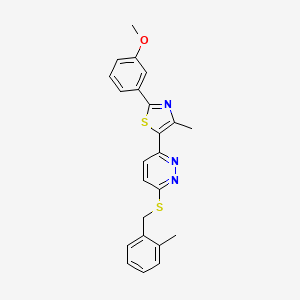

2-(3-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-4-methyl-5-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS2/c1-15-7-4-5-8-18(15)14-28-21-12-11-20(25-26-21)22-16(2)24-23(29-22)17-9-6-10-19(13-17)27-3/h4-13H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQNFUDCBVJDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Introduction of the Pyridazine Ring: The pyridazine ring can be introduced through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

Substitution Reactions: The methoxyphenyl and methylbenzyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate solvent conditions.

Substitution: Halogenated precursors, nucleophiles, and electrophiles under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

2-(3-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole: shares structural similarities with other thiazole and pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Biological Activity

2-(3-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is a complex organic compound belonging to the thiazole class. Its unique structure, which includes a thiazole ring and various substituents, suggests potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C23H21N3OS2

- Molecular Weight : 419.6 g/mol

- CAS Number : 955240-36-5

The compound's structure contributes to its reactivity and interaction with biological targets, which is crucial for its potential therapeutic effects.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways.

- DNA Interaction : Potential interference with DNA replication processes may lead to cytotoxic effects in rapidly dividing cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . For instance, thiazoles have been shown to exhibit significant cytotoxicity against various cancer cell lines. The presence of the methoxy group and the thiazole ring enhances their antitumor properties by promoting apoptosis and inhibiting cell proliferation.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | A431 | <10 | Induction of apoptosis |

| Other Thiazoles | Jurkat | <5 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth and have shown effectiveness against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Case Studies

- Anticancer Study : A study evaluated the effects of thiazole derivatives on human cancer cell lines, revealing that the compound significantly reduced cell viability in a dose-dependent manner. The study suggested that the methoxyphenyl group plays a crucial role in enhancing cytotoxicity.

- Antimicrobial Efficacy : Another research project focused on the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. Table 1: Synthetic Methods for Analogous Thiazole Derivatives

How can spectroscopic techniques (NMR, HR-MS) confirm the structure of this compound?

Basic Research Question

Answer:

Q. Example Data from Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | HR-MS (Observed) | Reference |

|---|---|---|---|

| Pyrimidine-thioether derivative | OCH₃: 3.84, Thiazole-CH₃: 2.58 | 430.0886 ([M+H]⁺) | |

| Benzothiazole hybrid | Aromatic H: 7.21–7.65 | 455.9637 ([M+H]⁺) |

What are the key challenges in resolving contradictory spectral data for this compound?

Advanced Research Question

Answer:

- Tautomerism : Thiol-thione tautomerism in thiazole derivatives can cause split peaks in NMR. Use DMSO-d₆ to stabilize tautomers and compare with computed spectra .

- Overlapping signals : Aromatic protons from 3-methoxyphenyl and pyridazine may overlap. Apply 2D NMR (COSY, HSQC) to assign protons .

- Impurity interference : Trace solvents (e.g., PEG-400) may appear in HR-MS. Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .

How can structure-activity relationship (SAR) studies evaluate the biological potential of this compound?

Advanced Research Question

Answer:

- Substituent effects :

- Biological assays :

What computational methods predict the pharmacokinetic and toxicity profiles of this compound?

Advanced Research Question

Answer:

- ADMET Prediction :

- Docking Studies :

How can synthetic byproducts be minimized during large-scale preparation?

Advanced Research Question

Answer:

- Catalyst screening : Replace homogeneous catalysts (TEA) with heterogeneous alternatives (e.g., Bleaching Earth Clay) to reduce side reactions .

- Solvent optimization : PEG-400 enhances solubility of aromatic intermediates, reducing dimerization. Switch to ethanol for greener synthesis .

- Process control : Use inline FTIR to monitor thioether formation and automate pH adjustments (maintain pH 12–13) .

What are the methodological pitfalls in interpreting LC-MS/MS data for metabolites of this compound?

Advanced Research Question

Answer:

- Ion suppression : Matrix effects from biological samples (e.g., plasma) can mask metabolites. Use isotopically labeled internal standards (e.g., ¹³C-thiazole) .

- Fragmentation patterns : Thioether bonds (C-S) fragment preferentially in ESI-MS. Compare with synthetic metabolites (e.g., sulfoxide derivatives) .

- Quantitation limits : Optimize collision energy (20–35 eV) to enhance sensitivity for low-abundance metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.